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Compound of Interest

Compound Name: D-Xylaric Acid

Cat. No.: B15206827

IUPAC Name: (2R,4S)-2,3,4-trihydroxypentanedioic acid

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and biological relevance of the specific stereoisomer (2R,4S)-2,3,4-trihydroxypentanedioic acid.
The information is intended for researchers, scientists, and professionals in the field of drug
development and organic chemistry.

Chemical Identity and Nomenclature

(2R,4S)-2,3,4-trihnydroxypentanedioic acid is a specific stereoisomer of 2,3,4-
trihydroxypentanedioic acid, also known as trihydroxyglutaric acid. The stereochemical
descriptors (2R,4S) define the absolute configuration at the chiral centers at positions 2 and 4
of the pentanedioic acid backbone.

Synonyms:
e (2R,4S)-trihnydroxyglutaric acid

Physicochemical Properties

Detailed experimental data for the (2R,4S) stereoisomer is not extensively available in the
public domain. However, based on the general properties of trihydroxyglutaric acid and related
polyhydroxydicarboxylic acids, the following properties can be inferred.
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Property Value

Molecular Formula CsHsO7

Molecular Weight 180.11 g/mol

Appearance Expected to be a white crystalline solid

Expected to be soluble in water and polar

Solubility ]
organic solvents
_ _ Varies among stereoisomers; specific data for
Melting Point . i
(2R,4S) is not available
o Contains two carboxylic acid groups, expected
Acidity (pKa)

to have two pKa values

Synthesis and Characterization

The stereoselective synthesis of (2R,4S)-2,3,4-trihydroxypentanedioic acid presents a
significant challenge due to the presence of multiple chiral centers. While specific protocols for
this isomer are not readily found in the literature, general strategies for the synthesis of
polyhydroxylated dicarboxylic acids can be adapted.

Potential Synthetic Approaches

A plausible synthetic route could involve the stereoselective dihydroxylation of a suitable
unsaturated precursor, followed by oxidation. The starting material would need to possess the
correct stereochemistry at one center to induce the desired configuration at the others.

Hypothetical Synthetic Workflow:
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Caption: Hypothetical synthetic workflow for (2R,4S)-2,3,4-trihydroxypentanedioic acid.

Experimental Protocol: General Method for
Stereoselective Dihydroxylation
The following is a generalized protocol for a key step in the synthesis of such molecules, which

would require optimization for the specific substrate.

o Dissolution: Dissolve the unsaturated precursor (1 equivalent) in a suitable solvent system,
such as a mixture of tert-butanol and water.

o Addition of Reagents: Add a chiral ligand (e.g., a derivative of a cinchona alkaloid) and
potassium osmate(VI) dihydrate (catalytic amount).

o Oxidant Addition: Cool the reaction mixture to 0 °C and add an oxidant, such as potassium
ferricyanide(lll) (3 equivalents), portion-wise while maintaining the temperature.
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e Reaction Monitoring: Stir the reaction vigorously at room temperature and monitor its
progress by thin-layer chromatography (TLC).

» Workup: Upon completion, quench the reaction by adding sodium sulfite. Extract the
agueous layer with an organic solvent (e.g., ethyl acetate).

 Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure. Purify the crude product by column chromatography on

silica gel.

Characterization Methods

The structural confirmation and stereochemical assignment of the final product would rely on a
combination of the following analytical techniques:

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR would be used to
determine the connectivity of the atoms. Advanced techniques like NOESY could help in
elucidating the relative stereochemistry.

e Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular
formula.

« Chiral High-Performance Liquid Chromatography (HPLC): HPLC with a chiral stationary
phase would be essential for separating the different stereocisomers and determining the
enantiomeric and diastereomeric purity.

o X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography
would provide unambiguous determination of the absolute stereochemistry.

Biological Activity and Potential Applications

The biological activity of (2R,4S)-2,3,4-trihydroxypentanedioic acid has not been extensively
studied. However, polyhydroxylated carboxylic acids are known to interact with various
biological targets, including enzymes and receptors.

Potential as an Enzyme Inhibitor
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Given its structural similarity to intermediates in metabolic pathways, this molecule could
potentially act as an inhibitor of enzymes involved in carbohydrate or amino acid metabolism.

Logical Relationship for Investigating Enzyme Inhibition:

i L - . Target Enzyme
GZRAS) 2,3,4-trihydroxypentanedioic aan (e.g., dehydrogenase, aldolaseD

Enzymatic Assay
(e.g., spectrophotometric)

:
( )

Click to download full resolution via product page

Caption: Logical workflow for assessing enzyme inhibition.

Experimental Protocol: General Enzymatic Inhibition
Assay

o Assay Buffer Preparation: Prepare a suitable buffer for the target enzyme at the optimal pH.

o Reagent Preparation: Prepare stock solutions of the enzyme, its substrate, and the test
compound ((2R,4S)-2,3,4-trihydroxypentanedioic acid) in the assay buffer.

e Assay Procedure:

o In a 96-well plate, add the assay buffer, the test compound at various concentrations, and
the enzyme.

o Incubate for a specific period at a controlled temperature.

o Initiate the reaction by adding the substrate.
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o Monitor the reaction progress by measuring the change in absorbance or fluorescence
over time using a plate reader.

o Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the
percentage of inhibition against the logarithm of the inhibitor concentration to determine the
ICso0 value. Further kinetic studies can be performed to determine the mode of inhibition and
the Ki value.

Conclusion

(2R,4S5)-2,3,4-trinydroxypentanedioic acid is a chiral molecule with potential for interesting
biological activities. However, a significant gap exists in the scientific literature regarding its
specific physicochemical properties, dedicated synthetic routes, and biological evaluation. The
methodologies and workflows presented in this guide are based on established principles in
organic chemistry and biochemistry and are intended to provide a framework for future
research into this and related stereoisomers. Further investigation is warranted to fully
elucidate the chemical and biological profile of this specific compound.

¢ To cite this document: BenchChem. [An In-depth Technical Guide on (2R,4S)-2,3,4-
trihydroxypentanedioic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15206827#2r-4s-2-3-4-trihydroxypentanedioic-acid-
iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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